molecular formula C5H9NO4 B2900360 N-Hydroxy-N-isopropyloxamic acid CAS No. 132418-03-2

N-Hydroxy-N-isopropyloxamic acid

Cat. No.: B2900360
CAS No.: 132418-03-2
M. Wt: 147.13 g/mol
InChI Key: QVIOSGUKMDGWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-Isopropyloxamic Acid is an organic compound belonging to the class of hydroxamic acids. It is characterized by the presence of a hydroxyl group attached to the nitrogen atom of an oxamic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-Isopropyloxamic Acid can be synthesized through the reaction of isopropylamine with ethyl oxalyl chloride, followed by the addition of hydroxylamine. The reaction typically proceeds under mild conditions, with the use of an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-Isopropyloxamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Hydroxy-N-Isopropyloxamic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-Isopropyloxamic Acid involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. The hydroxamic acid group binds to the metal ion in the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

  • N-Hydroxy-N-Phenylacetohydroxamic Acid
  • N-Hydroxy-N-Methylacetamide
  • N-Hydroxy-N-Benzylacetamide

Comparison: N-Hydroxy-N-Isopropyloxamic Acid is unique due to its specific structural features, such as the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and binding affinity to metal ions, making it a valuable compound for specific applications compared to its analogs .

Properties

IUPAC Name

2-[hydroxy(propan-2-yl)amino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(2)6(10)4(7)5(8)9/h3,10H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIOSGUKMDGWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.